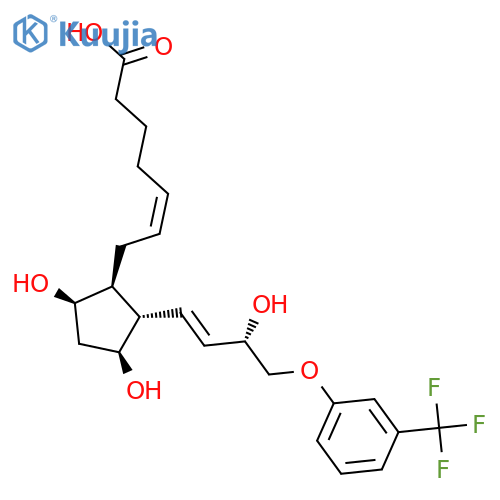Cas no 40666-16-8 (Fluprostenol)

Fluprostenol structure
商品名:Fluprostenol
Fluprostenol 化学的及び物理的性質
名前と識別子
-
- Fluprostenol
- (5Z)-rel-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoic acid
- (+/-)16-(M-TRIFLUOROMETHYLPHENOXY)-TETRANOR-PROSTAGLANDIN F2ALPHA
- (+/-)-9ALPHA,11ALPHA,15R-TRIHYDROXY-16-(3-(TRIFLUOROMETHYL)PHENOXY)-17,18,19, 20-TET
- (Z)-7-(3,5-dihydroxy-2-((E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-enyl)cyclopentyl)hept-5-enoic acid
- FLUPROSTENOL, ETHANOL SOLUTION
- (±)-16-(3-Trifluoromethylphenoxy)tetranorprostaglandin F2α
- DTXCID5026122
- NCGC00160386-04
- UNII-358S7VUE5N
- HMS1989C18
- FLUPROSTENOL [INN]
- EX-A3612
- Tox21_111778
- AKOS024458212
- (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoic acid
- (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
- SCHEMBL230607
- NCGC00160386-02
- BSPBio_001336
- [3H](+)-fluprostenol
- GTPL3417
- HMS1791C18
- HMS1361C18
- HY-108560
- Fluprostenol Travoprost acid
- (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoic acid
- HMS3402C18
- 5-HEPTENOIC ACID, 7-(3,5-DIHYDROXY-2-(3-HYDROXY-4-(3-(TRIFLUOROMETHYL)PHENOXY)-1-BUTENYL)CYCLOPENTYL)-, (1.ALPHA.(Z),2.BETA.(1E,3R*),3.ALPHA.,5.ALPHA.)-
- EINECS 255-029-3
- Fluprostenolum
- 16-(m-Trifluoromethylphenoxy)-17,18,19,20-tetranorprostaglandin F2alpha
- BRD-K31611373-001-02-7
- UNII-MEH3MCE8X1
- ICI 81008
- MFCD03427566
- (+)-fluprostenol
- DB11519
- BML2-G08
- NCGC00160386-01
- CS-0029169
- 16-(M-TRIFLUOROMETHYLPHENOXY)-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA.
- ICI 81,008
- 5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((1E,3R)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)-1-buten-1-yl)cyclopentyl)-, (5Z)-
- (5Z ,13E )-(9S,11R,15R )-9,11,15-Trihydroxy-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid
- (+/-)-(Z)-7-((1R*,2R*,3R*,5S*)-3,5-DIHYDROXY-2-((E)-(3R*)-3-HYDROXY-4-((.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLYL)OXY)-1-BUTENYL)CYCLOPENTYL)-5-HEPTENOATE
- Fluprostenol 10 mg/mL in ethanol
- CHEBI:60782
- (5Z)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-(trifluoromethyl)phenoxy)-3-hydroxybut-1-enyl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid
- FLUPROSTENOL [MI]
- 5-HEPTENOIC ACID, 7-(3,5-DIHYDROXY-2-(3-HYDROXY-4-(3-(TRIFLUOROMETHYL)PHENOXY)-1-BUTENYL)CYCLOPENTYL)-(1.ALPHA.(Z),2.BETA.(1E,3R*),3.ALPHA.,5.ALPHA.)-,(+/-)-
- [1R-[1alpha(Z),2beta(1E,3R*),3alpha,5alpha]]-7-[3,5-Dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoic Acid
- rac-(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-{(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}cyclopentyl]hept-5-enoic acid
- travoprost acid
- ICI-81008
- (+/-)-Fluprostenol
- BDBM50206025
- MS-28380
- ICI 80,008 FREE ACID
- Q27077691
- CAS-40666-16-8
- Fluprostenolum [INN-Latin]
- Fluprostenol, (+)-
- IDI1_033806
- BT176360
- [3H]-(+)-fluprostenol
- HMS3648H08
- MEH3MCE8X1
- 358S7VUE5N
- CHEMBL1201379
- ICI-80008 FREE ACID
- Fluoprostenol
- SR-01000946504-1
- GTPL1940
- 54276-17-4
- (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoic Acid
- (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid
- (+/-)-16-(3-Trifluoromethylphenoxy)tetranorprostaglandin F2alpha
- SR-01000946504
- 5-HEPTENOIC ACID, 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E,3R)-3-HYDROXY-4-(3-(TRIFLUOROMETHYL)PHENOXY)-1-BUTEN-1-YL)CYCLOPENTYL)-, (5Z)-REL-
- AL-5848
- Fluprostenol [INN:BAN]
- travoprost free acid
- 40666-16-8
- NCGC00160386-05
- DTXSID7046122
- G90905
- (A+/-)-Fluprostenol
- DA-68970
-
- MDL: MFCD03427566
- インチ: InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1
- InChIKey: WWSWYXNVCBLWNZ-CHPNCWRZSA-N
- ほほえんだ: C(=C/C[C@@H]1[C@@H](/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)[C@@H](C[C@@H]1O)O)/CCCC(=O)O
計算された属性
- せいみつぶんしりょう: 458.192
- どういたいしつりょう: 458.192
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 12
- 複雑さ: 636
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107A^2
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 色と性状: 無色油性液体
- 密度みつど: 1.335
- ゆうかいてん: Not available
- ふってん: 608 °C at 760 mmHg
- フラッシュポイント: 321.5 °C
- 屈折率: 1.575
- PSA: 107.22000
- LogP: 3.56040
- じょうきあつ: 0.0±1.8 mmHg at 25°C
- 濃度: 10 mg/mL in ethanol
Fluprostenol セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H225-H319
- 警告文: P210-P280-P305+P351+P338-P337+P313-P403+P235
- 危険物輸送番号:UN 1170
- WGKドイツ:1
- 危険カテゴリコード: 11
- セキュリティの説明: 7-16
-
危険物標識:

- ちょぞうじょうけん:−20°C
- リスク用語:R11
Fluprostenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-201336-1mg |
Fluprostenol, |
40666-16-8 | 98% | 1mg |
¥466.00 | 2023-09-05 | |
| TRC | F500753-2.5mg |
Fluprostenol |
40666-16-8 | 2.5mg |
$144.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-201336-1 mg |
Fluprostenol, |
40666-16-8 | 98% | 1mg |
¥466.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201336A-10 mg |
Fluprostenol, |
40666-16-8 | 98% | 10mg |
¥3,836.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201336A-10mg |
Fluprostenol, |
40666-16-8 | 98% | 10mg |
¥3836.00 | 2023-09-05 | |
| TRC | F500753-1mg |
Fluprostenol |
40666-16-8 | 1mg |
$75.00 | 2023-05-18 |
Fluprostenol 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
40666-16-8 (Fluprostenol) 関連製品
- 340181-93-3(5-Heptenoic acid, 7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-)
- 157283-68-6(Travoprost)
- 54276-17-4((+)-Fluprostenol)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
